molecular formula C19H22BFN2O4S B12293537 tert-Butyl (3-cyano-4-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)-7-fluorobenzo[b]thiophen-2-yl)carbamate

tert-Butyl (3-cyano-4-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)-7-fluorobenzo[b]thiophen-2-yl)carbamate

Cat. No.: B12293537
M. Wt: 404.3 g/mol
InChI Key: YGHCWKONJMTFIZ-UHFFFAOYSA-N
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Description

tert-Butyl (3-cyano-4-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)-7-fluorobenzo[b]thiophen-2-yl)carbamate: is a complex organic compound with a molecular formula of C20H25BN2O4S. This compound is notable for its unique structure, which includes a benzo[b]thiophene core, a cyano group, and a dioxaborinan moiety. It is used in various scientific research applications due to its reactivity and functional properties.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can be carried out using common reducing agents to yield reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under suitable conditions.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

tert-Butyl (3-cyano-4-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)-7-fluorobenzo[b]thiophen-2-yl)carbamate has several scientific research applications:

Mechanism of Action

The mechanism by which this compound exerts its effects involves interactions with specific molecular targets. The dioxaborinan moiety is known to participate in boron-mediated reactions, which can influence the reactivity and stability of the compound. The cyano group and the benzo[b]thiophene core also play crucial roles in its chemical behavior and interactions with other molecules .

Comparison with Similar Compounds

Similar compounds to tert-Butyl (3-cyano-4-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)-7-fluorobenzo[b]thiophen-2-yl)carbamate include other benzo[b]thiophene derivatives and compounds with dioxaborinan moieties. These compounds share some structural similarities but differ in their specific functional groups and reactivity. The unique combination of the cyano group, dioxaborinan moiety, and benzo[b]thiophene core in this compound distinguishes it from others and contributes to its unique properties and applications .

Properties

Molecular Formula

C19H22BFN2O4S

Molecular Weight

404.3 g/mol

IUPAC Name

tert-butyl N-[3-cyano-4-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)-7-fluoro-1-benzothiophen-2-yl]carbamate

InChI

InChI=1S/C19H22BFN2O4S/c1-18(2,3)27-17(24)23-16-11(8-22)14-12(6-7-13(21)15(14)28-16)20-25-9-19(4,5)10-26-20/h6-7H,9-10H2,1-5H3,(H,23,24)

InChI Key

YGHCWKONJMTFIZ-UHFFFAOYSA-N

Canonical SMILES

B1(OCC(CO1)(C)C)C2=C3C(=C(SC3=C(C=C2)F)NC(=O)OC(C)(C)C)C#N

Origin of Product

United States

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